molecular formula C11H21ClN2O4 B6161680 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride CAS No. 362690-45-7

2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride

Cat. No. B6161680
CAS RN: 362690-45-7
M. Wt: 280.7
InChI Key:
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Description

The compound “2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride” is a complex organic molecule. It is related to a class of compounds known as piperazines, which are often used in the development of pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also features a tert-butoxycarbonyl group, which is a common protecting group in organic synthesis, and an acetic acid moiety .


Chemical Reactions Analysis

As a complex organic molecule, “2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride” could potentially undergo a variety of chemical reactions. These might include reactions of the acetic acid moiety or the piperazine ring, or reactions involving the tert-butoxycarbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the acetic acid moiety suggests that it might be able to form hydrogen bonds, while the tert-butoxycarbonyl group could potentially influence its steric properties .

Future Directions

The future research directions for this compound could potentially include further studies of its synthesis and reactivity, as well as investigations into its potential biological activity. Given its complex structure, it might also be of interest for the development of new synthetic methodologies .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride' involves the protection of piperazine with tert-butoxycarbonyl (Boc) group, followed by the reaction with chloroacetic acid to form the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.", "Starting Materials": [ "Piperazine", "tert-Butyl chloroformate", "Chloroacetic acid", "Hydrochloric acid", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Piperazine is reacted with tert-butyl chloroformate in the presence of a base such as sodium bicarbonate to form the Boc-protected piperazine.", "Step 2: The Boc-protected piperazine is then reacted with chloroacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product, 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid.", "Step 3: The final step involves the addition of hydrochloric acid to the product to obtain the hydrochloride salt of the compound. The product is then extracted with diethyl ether and dried over sodium chloride to obtain the final product." ] }

CAS RN

362690-45-7

Molecular Formula

C11H21ClN2O4

Molecular Weight

280.7

Purity

95

Origin of Product

United States

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